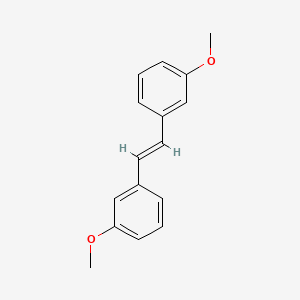
Zbfpzumlgzjsnn-mdzdmxlpsa-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3,3’-Dimethoxystilbene is a synthetic organic compound belonging to the stilbene family. Stilbenes are characterized by a 1,2-diphenylethylene structure, and (E)-3,3’-Dimethoxystilbene specifically features methoxy groups at the 3 and 3’ positions on the phenyl rings. This compound is known for its potential biological activities and is of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-3,3’-Dimethoxystilbene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) and is carried out in an aprotic solvent like tetrahydrofuran (THF).
Another method involves the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst and a base. This reaction is often performed in solvents like N,N-dimethylformamide (DMF) or toluene under an inert atmosphere.
Industrial Production Methods
Industrial production of (E)-3,3’-Dimethoxystilbene may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-3,3’-Dimethoxystilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming dihydrostilbenes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical methods.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Quinones and other oxygenated stilbene derivatives.
Reduction: Dihydrostilbenes.
Substitution: Halogenated or nitrated stilbenes.
Scientific Research Applications
(E)-3,3’-Dimethoxystilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-3,3’-Dimethoxystilbene involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. In biological systems, it may modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
(E)-3,3’-Dimethoxystilbene can be compared with other stilbene derivatives such as resveratrol and pterostilbene. While resveratrol is known for its presence in red wine and its cardioprotective effects, pterostilbene is recognized for its enhanced bioavailability and potential anticancer properties. (E)-3,3’-Dimethoxystilbene is unique due to its specific methoxy substitutions, which may confer distinct biological activities and chemical reactivity.
List of Similar Compounds
Resveratrol: 3,5,4’-Trihydroxystilbene
Pterostilbene: 3,5-Dimethoxy-4’-hydroxystilbene
Pinosylvin: 3,5-Dihydroxystilbene
Properties
CAS No. |
6325-63-9 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-methoxy-3-[(E)-2-(3-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16O2/c1-17-15-7-3-5-13(11-15)9-10-14-6-4-8-16(12-14)18-2/h3-12H,1-2H3/b10-9+ |
InChI Key |
ZBFPZUMLGZJSNN-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC(=CC=C2)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















